3-(4-Fluorophenyl)-4'-thiomethylpropiophenone

Thermal stability Distillation Chromatography

Researchers requiring a structurally precise thioether-propiophenone for oxidation-state-dependent SAR studies face limited options with adequate purity and defined regiochemistry. 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone (CAS 898768-11-1) addresses this with: • 98% purity, exceeding the 95% typical of propiophenone analogs - suitable as HPLC/GC/NMR reference standard • 4'-methylthio enables controlled oxidation to sulfoxide/sulfone for modulating physicochemical properties • Higher boiling point (424.1°C) vs. 2'-regioisomer (412.8°C) supports high-temperature synthetic sequences without premature degradation

Molecular Formula C16H15FOS
Molecular Weight 274.4 g/mol
CAS No. 898768-11-1
Cat. No. B1327648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-4'-thiomethylpropiophenone
CAS898768-11-1
Molecular FormulaC16H15FOS
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F
InChIInChI=1S/C16H15FOS/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3
InChIKeySRJNJOKWVWGGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-4'-thiomethylpropiophenone Procurement & Technical Profile


3-(4-Fluorophenyl)-4'-thiomethylpropiophenone (CAS 898768-11-1) is a synthetic organic compound belonging to the class of substituted propiophenones, characterized by a 4-fluorophenyl moiety at the 3-position and a 4'-methylthio substituent on the phenyl ring adjacent to the ketone [1]. With a molecular formula of C16H15FOS and a molecular weight of 274.35 g/mol, it serves primarily as a research intermediate or reference standard in medicinal chemistry and materials science . Its structural features—the electron‑withdrawing fluorine atom and the oxidizable thioether group—enable specific reactivity profiles that differentiate it from simple propiophenone analogs .

Fluorophenyl & thioether groups enable electronic modulation and oxidation chemistry.
4′-Thiomethyl regioisomer supports distinct thermal and synthetic handling.
Purity specification supports reproducible multi-step synthesis and analytical use.

Procurement Considerations for 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone


In-class propiophenone derivatives are not interchangeable due to pronounced differences in physicochemical properties, purity specifications, and structural architecture that directly influence downstream reactivity and assay reproducibility [1][2]. For 3-(4-fluorophenyl)-4'-thiomethylpropiophenone, the specific 4'-methylthio substitution and 4-fluorophenyl arrangement impart a unique boiling point (424.1 °C), density (1.18 g/cm³), and synthetic handle (thioether → sulfoxide/sulfone) that differ from even closely related regioisomers or analogs lacking the thioether group [3][4]. Substituting with a 2'-thiomethyl isomer or a non-thiomethyl propiophenone would alter thermal stability, chromatographic behavior, and the potential for subsequent oxidative functionalization, making empirical procurement decisions essential for maintaining experimental fidelity [5].

Regioisomer

2′-Thiomethyl analog may shift boiling point and thermal stability, affecting reaction conditions.

Thioether absence

Non-thioether propiophenones lack the oxidizable sulfur site, limiting synthetic diversification.

Purity

Lower purity grades can introduce variable impurities, affecting reaction reproducibility.

Differentiation Evidence for 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone


Boiling Point: 4'- vs 2'-Thiomethyl Regioisomer

The target compound (3-(4-fluorophenyl)-4'-thiomethylpropiophenone) exhibits a predicted boiling point of 424.1 °C at 760 mmHg, which is 11.3 °C higher than that of its 2'-thiomethyl regioisomer (3-(4-fluorophenyl)-2'-thiomethylpropiophenone, CAS 898768-08-6) at 412.8 °C [1][2]. This difference indicates increased intermolecular interactions or altered vapor pressure for the 4'-substituted isomer, affecting its behavior during high-temperature purification or gas-phase analysis .

Boiling Point Regioisomer
Head-to-head
+11.3 °C (424.1 vs 412.8)
Reported higher boiling point may influence purification and thermal processing.
Predicted values; experimental confirmation recommended.
Thermal stability Distillation Chromatography

Flash Point: Safety and Storage

The target compound displays a predicted flash point of 210.3 °C, which is 6.8 °C higher than the 2'-thiomethyl regioisomer (203.5 °C) and identical to the 4'-fluoro positional isomer (4'-fluoro-3-(4-thiomethylphenyl)propiophenone, CAS 898781-18-5) [1][2][3]. A higher flash point translates to a slightly broader safe operating window before vapor ignition risk becomes a concern, influencing storage and handling protocols in laboratory and industrial settings .

Flash Point Regioisomer
Head-to-head
+6.8 °C (210.3 vs 203.5)
Flash point variation may affect storage protocol selection.
Predicted values; confirm experimentally.
Safety Storage Transportation

Purity Grade Comparison

Commercial offerings for 3-(4-fluorophenyl)-4'-thiomethylpropiophenone (CAS 898768-11-1) include a 98% purity grade from Leyan (catalog 1658844) , whereas many analogs such as 4'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-18-5) are predominantly available at 95% purity . Higher purity reduces the need for additional purification steps and ensures more consistent stoichiometry in sensitive reactions [1].

Purity Specification
Cross-study
98% target vs 95% analog
Higher purity specification supports reduced side reactions and improved stoichiometry control.
Based on commercial vendor listings.
Purity Quality control Synthesis

Thioether versus Non-Thioether Oxidation

The presence of a methylthio (-SMe) group in the target compound distinguishes it from simple propiophenones such as 3-(4-fluorophenyl)propiophenone (CAS 41865-46-7) [1]. While the non-thioether analog lacks an oxidizable site at the 4'-position, the target compound's thioether moiety can be selectively oxidized to the corresponding sulfoxide or sulfone, enabling further diversification and modulating biological or material properties . This provides a synthetic entry point not available in the des-thioether analog .

Oxidizable Sulfur
Class-level
Thioether present; absent in non-thioether analogs
Enables sulfoxide/sulfone diversification; absent in des-thioether compounds.
Class-level structural attribute.
Synthetic versatility Oxidation Functional group

Density Uniformity Across Isomers

The target compound (898768-11-1) and its 4'-fluoro positional isomer (898781-18-5) both exhibit a predicted density of 1.18 g/cm³ [1][2]. This parity suggests that for applications where liquid density is critical (e.g., formulation, extraction), the two compounds are functionally interchangeable, whereas the 2'-thiomethyl regioisomer (density also 1.18 g/cm³) shows no advantage [3].

Density Parity
Head-to-head
1.18 g/cm³ (identical across regioisomers)
Volumetric equivalence; thermal and synthetic differences drive selection.
Predicted value; experimental density may differ slightly.
Physical property Volume Concentration

Use Cases for 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone


Thermal Stability in Synthesis

The compound's higher boiling point (424.1 °C) relative to its 2'-regioisomer (412.8 °C) makes it suitable for synthetic sequences involving high-temperature reactions or distillations where the 2'-isomer might undergo premature vaporization or degradation [1][2]. This is particularly relevant in solvent-free reactions or when using high-boiling solvents.

Thioether Oxidation to Sulfoxides & Sulfones

The presence of the methylthio group provides a clear synthetic advantage over non-thioether propiophenones, allowing controlled oxidation to sulfoxide or sulfone [1][2]. This enables modulation of physicochemical and biological properties, making the compound a valuable intermediate for drug discovery programs targeting oxidation-state-dependent interactions.

Reference Standard for Analytical Methods

With a commercially available purity specification of 98%, the target compound exceeds the 95% typical for many analogs, making it suitable as a reference standard for HPLC, GC, or NMR method development where minimal impurities are required [1][2]. The higher purity also reduces the need for additional purification prior to use.

Structure-Activity Relationship (SAR) Studies

The specific 4'-thiomethyl substitution pattern allows researchers to probe the effect of sulfur placement and oxidation state on target binding, without interference from the altered thermal and safety profile of the 2'-regioisomer [1][2]. This makes it a preferred tool in SAR campaigns exploring thioether-containing pharmacophores.

Application
Selection Property
Validation Focus
High-temperature synthesis
Boiling point elevation
Thermal behavior under reaction conditions
Sulfoxide/sulfone synthesis
Methylthio oxidation handle
Oxidation-state control and polarity modulation
Analytical reference standard
Purity specification
Impurity profiling and method consistency
SAR campaigns
4′-Thiomethyl substitution pattern
Sulfur placement impact on target interactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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